molecular formula C8H20ClN B1442278 N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride CAS No. 31820-18-5

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B1442278
CAS No.: 31820-18-5
M. Wt: 165.7 g/mol
InChI Key: ZTAMIECNNVGLTJ-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5) is a chemical compound with the molecular formula C8H20ClN and a molecular weight of 165.71 g/mol. It is offered with a high purity level of 95.0% or higher . This substance is intended for research and development purposes only. As a tertiary butylamine derivative, this class of compounds is often utilized in organic synthesis as a building block or intermediate for the preparation of more complex molecules, including in methodologies such as Molecular Layer Epitaxy (MLE) where amine-containing compounds serve as key precursors . Researchers value this compound for its potential to introduce sterically hindered amine functionality into target structures. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

N-tert-butyl-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)6-9-8(3,4)5;/h7,9H,6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAMIECNNVGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700671
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31820-18-5
Record name N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride typically involves:

The hydrochloride salt form is favored for its improved stability, crystallinity, and ease of handling.

Preparation of the Free Amine

The free amine, N-(tert-butyl)-2-methyl-1-propanamine, can be synthesized by alkylation or reductive amination routes involving appropriate precursors such as 2-methyl-1-propanamine or related intermediates. Specific details on the precursor synthesis are less commonly disclosed but generally involve:

  • Alkylation of 2-methyl-1-propanamine with tert-butyl halides or derivatives.
  • Reductive amination of 2-methyl-1-propanal or ketone with tert-butylamine.

Formation of the Hydrochloride Salt

The conversion of the free amine to the hydrochloride salt is a critical step for obtaining a stable, crystalline product. The hydrochloride salt is formed by treating the free amine with a hydrochloric acid source under controlled conditions.

Common hydrochloric acid sources include:

  • Gaseous hydrogen chloride (HCl)
  • Aqueous hydrochloric acid (aq. HCl)
  • Organic solvent-HCl complexes such as ethyl acetate-HCl, isopropanol-HCl, diethyl ether-HCl, and diisopropyl ether-HCl

This step is usually performed by dissolving the free amine in an appropriate solvent and saturating the solution with HCl gas or adding aqueous HCl, followed by isolation of the precipitated hydrochloride salt.

Representative Process Details from Patents and Literature

A patent on related amine hydrochlorides (e.g., Tapentadol hydrochloride) highlights the following process characteristics which are applicable analogously:

Step Description Conditions Yield/Notes
1 Dissolution of free amine in solvent (e.g., ethyl acetate, isopropanol) Ambient temperature Ensures complete dissolution
2 Addition of HCl source (gas or solution) Controlled addition to avoid overheating Formation of hydrochloride salt
3 Crystallization of hydrochloride salt Cooling or standing Isolation of stable crystalline form
4 Filtration and drying Vacuum drying Pure, stable salt form

The patent emphasizes that the choice of solvent and HCl source affects the polymorphic form and stability of the hydrochloride salt.

Detailed Example of Hydrochloride Salt Formation

A typical laboratory-scale procedure for hydrochloride salt formation might be:

  • Dissolve N-(tert-butyl)-2-methyl-1-propanamine in tetrahydrofuran (THF) or ethyl acetate.
  • Bubble dry HCl gas through the solution at room temperature until saturation.
  • Stir until a solid precipitate forms.
  • Filter the solid, wash with cold solvent, and dry under vacuum.

This method yields a high-purity hydrochloride salt with good crystallinity and recovery.

Comparative Table of Hydrochloride Formation Conditions

HCl Source Solvent Examples Advantages Notes on Product Form
Gaseous HCl THF, ethyl acetate Direct, clean reaction; high purity Often yields stable crystalline salt
Aqueous HCl Water, alcohols Easy to handle; potential for impurities May require recrystallization
Ethyl acetate-HCl Ethyl acetate Good solubility; controlled crystallization Used in industrial processes
Isopropanol-HCl Isopropanol Good solvent for crystallization May produce polymorphic forms
Diethyl ether-HCl Diethyl ether Volatile solvent; easy removal Sensitive to moisture
Diisopropyl ether-HCl Diisopropyl ether Similar to diethyl ether; less volatile Used for specific polymorphs

Research Findings and Notes

  • The choice of solvent and HCl source significantly impacts the polymorphic form of the hydrochloride salt, which in turn affects stability and solubility.
  • Crystalline form-B of related amine hydrochlorides is reported to be more stable and pure compared to form-A or mixtures.
  • Industrial processes favor solvents like ethyl acetate or isopropanol with HCl for better control and scalability.
  • The reaction temperature is typically maintained below 5°C during addition of reagents to avoid side reactions and ensure high yield.
  • Purification steps such as recrystallization and drying are crucial to achieve >95% purity, confirmed by NMR and HPLC analyses.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Impact on Product
Reaction Temperature 0–5 °C during HCl addition Controls reaction rate and purity
Solvent THF, ethyl acetate, isopropanol Affects solubility and crystallinity
HCl Source Gaseous HCl or aqueous HCl Determines salt formation efficiency
Reaction Time 1–2 hours Ensures complete conversion
Yield 85–95% Depends on process optimization
Purity >95% (by HPLC) Requires proper isolation and drying

Biological Activity

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. As a derivative of amines, it possesses unique structural features that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a propanamine backbone. Its molecular formula is C₇H₁₈ClN, and it has notable properties that influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may act as a ligand in receptor studies, modulating pathways associated with neurotransmission and cellular signaling.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential cytotoxic effects on cancer cell lines
CNS EffectsModulation of neurotransmitter systems

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study
    • A study assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Evaluation
    • In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis at certain doses. The mechanism was linked to oxidative stress pathways.
  • Neuropharmacological Assessment
    • Research focused on the effects of the compound on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders.

Scientific Research Applications

Pharmaceuticals

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for specific interactions in drug formulation processes.

  • Case Study : Research has demonstrated its role in synthesizing N-heterocycles via sulfinimines, showcasing its utility in drug development.

Organic Chemistry

The compound is utilized in organic synthesis, particularly in late-stage modifications of complex molecules. Its amine functional group enables it to participate in reactions typical of amines, such as nucleophilic substitutions.

  • Example Reaction : Late-stage hydroxylation at tert-butyl sites has been effectively demonstrated on densely functionalized molecules of pharmaceutical interest.

Biochemistry

In biomolecular studies, the tert-butyl group has been employed as a probe for Nuclear Magnetic Resonance (NMR) studies of macromolecular complexes. This application facilitates the understanding of complex biological systems.

  • Methodology : The tert-butyl groups were attached to specific amino acids within proteins to study their interactions and structural dynamics using advanced NMR techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride
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N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

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